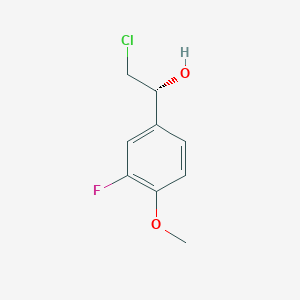

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on an ethan-1-ol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzaldehyde.

Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

Chlorination: The resulting alcohol is then chlorinated using thionyl chloride or another chlorinating agent to introduce the chloro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The hydroxyl group in (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form the corresponding dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

Oxidation: Corresponding ketone.

Reduction: Dechlorinated alcohol.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers may use this compound to study the effects of specific functional groups on biological activity.

Industrial Applications: It may be utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity for these targets.

Comparaison Avec Des Composés Similaires

(1R)-2-chloro-1-(4-methoxyphenyl)ethan-1-ol: Lacks the fluoro group, which may affect its reactivity and biological activity.

(1R)-2-chloro-1-(3-fluoro-phenyl)ethan-1-ol: Lacks the methoxy group, potentially altering its chemical properties.

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)propan-1-ol: Has an additional carbon in the backbone, which can influence its steric and electronic properties.

Uniqueness: The presence of both the fluoro and methoxy groups on the phenyl ring, along with the chloro group on the ethan-1-ol backbone, makes (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol unique

Activité Biologique

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro group, a fluoro group, and a methoxy group. These functional groups can significantly influence the compound's biological activity, particularly its interactions with various biological targets. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A chloro substituent at the second carbon,

- A fluoro group at the para position relative to the methoxy group,

- A methoxy group that enhances solubility and potential receptor interactions.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity towards these targets, potentially modulating various signaling pathways.

Notable Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, influencing processes such as lipid metabolism or neurotransmitter degradation.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular responses related to neurotransmission or inflammation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes some findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis |

| Reference Compound (Tamoxifen) | MCF-7 | 10.38 | Estrogen receptor modulation |

The compound's mechanism appears to involve apoptosis induction through caspase activation pathways, similar to established anticancer agents.

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.

- Cytotoxicity Assay : In a cytotoxicity assay against various cancer cell lines, the compound demonstrated promising results with IC50 values indicating effective growth inhibition.

- Receptor Binding Studies : Binding assays showed that this compound has a high affinity for certain neurotransmitter receptors, suggesting potential use in neurological disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-2-chloro-1-(4-methoxyphenyl)ethanol | Lacks fluorine | Reduced binding affinity |

| (1R)-2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanol | Bromine instead of chlorine | Altered pharmacological profile |

| (1R)-2-chloro-1-(3-fluorophenyl)ethanol | Lacks methoxy group | Different reactivity |

The presence of both fluoro and methoxy groups in this compound contributes to its distinct biological properties compared to its analogs.

Propriétés

Formule moléculaire |

C9H10ClFO2 |

|---|---|

Poids moléculaire |

204.62 g/mol |

Nom IUPAC |

(1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H10ClFO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3/t8-/m0/s1 |

Clé InChI |

WEOJHWQBPOXBNH-QMMMGPOBSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)[C@H](CCl)O)F |

SMILES canonique |

COC1=C(C=C(C=C1)C(CCl)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.